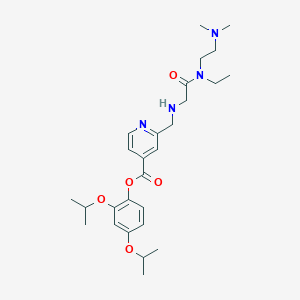

JQKD82 dihydrochloride

Description

BenchChem offers high-quality JQKD82 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JQKD82 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H40N4O5 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate |

InChI |

InChI=1S/C27H40N4O5/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3 |

InChI Key |

APYABXFXNNTCQD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

JQKD82 dihydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of JQKD82 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

JQKD82 dihydrochloride is a novel, cell-permeable small molecule inhibitor targeting the Lysine Demethylase 5 (KDM5) family of histone demethylases. It acts as a prodrug, delivering the active metabolite, KDM5-C49, which potently and selectively inhibits KDM5 enzymatic activity. This inhibition leads to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. Paradoxically, in the context of multiple myeloma, JQKD82 treatment results in the downregulation of MYC-driven transcriptional programs, leading to cell cycle arrest and suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of JQKD82 dihydrochloride, including its biochemical activity, cellular effects, and in vivo efficacy, with a focus on its impact on the KDM5A-MYC signaling axis.

Data Presentation

Table 1: In Vitro Potency of JQKD82 and Related Compounds

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| JQKD82 | KDM5 | Cell Viability (MTT) | MM.1S | 0.42[1][2][3] | Ohguchi et al., 2021 |

| KDM5-C70 | KDM5 | Cell Viability (MTT) | MM.1S | 3.1[1] | Ohguchi et al., 2021 |

| KDM5-C49 | KDM5 | Cell Viability (MTT) | MM.1S | > 10[1] | Ohguchi et al., 2021 |

Table 2: In Vivo Efficacy of JQKD82 Dihydrochloride in Multiple Myeloma Xenograft Models

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| NSG Mice | MOLP-8 TurboGFP-Luc | JQKD82 (50 mg/kg) | i.p., twice daily for 3 weeks | Significantly reduced tumor burden and improved overall survival | Ohguchi et al., 2021 |

| NSG Mice | MOLP-8 TurboGFP-Luc | JQKD82 (75 mg/kg) | i.p., twice daily for 7 days | Increased H3K4me3 levels and reduced MYC immunostaining in tumors[3] | Ohguchi et al., 2021 |

Table 3: Pharmacokinetic Parameters of the Active Metabolite KDM5-C49 in CD1 Mice

| Parameter | Value | Units | Administration | Reference |

| Half-life (t½) | 6 | hours | 50 mg/kg JQKD82 (i.p.)[1] | Ohguchi et al., 2021 |

| Maximum Concentration (Cmax) | 330 | µmol/L | 50 mg/kg JQKD82 (i.p.)[1] | Ohguchi et al., 2021 |

Signaling Pathway and Experimental Workflow Visualizations

Caption: Proposed mechanism of action for JQKD82 dihydrochloride.

Caption: In vitro experimental workflow for evaluating JQKD82.

Experimental Protocols

Cell Culture

Human multiple myeloma cell lines (e.g., MM.1S, MOLP-8) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT)

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, cells were treated with various concentrations of JQKD82 dihydrochloride (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

-

Following a 5-day incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the vehicle-treated control.[1]

Western Blot Analysis

-

Cells were treated with JQKD82 (e.g., 0.3 µM) for 24 hours.

-

Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against H3K4me3 (1:1000) and total H3 (1:2000) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Six-week-old female NOD-scid IL2Rgamma-null (NSG) mice were used.

-

Mice were inoculated intravenously with 1 x 10^6 MOLP-8 cells expressing luciferase.

-

Tumor engraftment was monitored by bioluminescence imaging (BLI).

-

Once tumors were established, mice were randomized into treatment and vehicle control groups.

-

JQKD82 dihydrochloride was administered via intraperitoneal (i.p.) injection at a dose of 50 or 75 mg/kg, twice daily.

-

Tumor growth was monitored by BLI, and animal survival was recorded.

-

At the end of the study, tumors were harvested for immunohistochemical analysis of H3K4me3 and MYC levels.

Pharmacokinetic Analysis

-

CD1 mice were administered a single i.p. injection of JQKD82 at 50 mg/kg.[1]

-

Blood samples were collected at various time points post-injection.

-

Plasma concentrations of the active metabolite, KDM5-C49, were determined by liquid chromatography-mass spectrometry (LC-MS).[1]

-

Pharmacokinetic parameters, including half-life and Cmax, were calculated from the plasma concentration-time curve.[1]

Core Mechanism of Action

JQKD82 dihydrochloride is a prodrug designed for enhanced cell permeability.[1] Once inside the cell, it is hydrolyzed to its active metabolite, KDM5-C49.[1] KDM5-C49 is a potent and selective inhibitor of the KDM5 family of histone demethylases, with a preference for KDM5A.[1]

The KDM5 enzymes are responsible for removing methyl groups from di- and trimethylated histone H3 at lysine 4 (H3K4me2/3).[1] H3K4me3 is a key epigenetic mark found at the transcription start sites of active genes and is associated with transcriptional activation. By inhibiting KDM5, JQKD82 leads to a global increase in H3K4me3 levels.[1][3]

In multiple myeloma, the transcription factor MYC is a critical driver of oncogenesis. KDM5A has been shown to interact with the positive transcription elongation factor b (P-TEFb) complex and is required for the transcriptional activation of MYC target genes.[4] P-TEFb, composed of CDK9 and Cyclin T, phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at Serine 2 (Ser2), a key step in releasing RNAPII from promoter-proximal pausing and promoting transcriptional elongation.

The mechanism of JQKD82's anti-myeloma activity involves a paradoxical effect. Despite increasing the "activating" H3K4me3 mark, JQKD82 treatment leads to the downregulation of a significant portion of the MYC-driven transcriptional program.[2] The proposed model for this is that the hypermethylation of H3K4me3 at MYC target gene promoters, induced by KDM5A inhibition, leads to the recruitment of transcription factor IID (TFIID) via its TAF3 subunit. This may create a barrier to productive RNAPII phosphorylation by TFIIH (which phosphorylates Ser5) and P-TEFb (which phosphorylates Ser2), thereby dampening transcriptional pause release and reducing the expression of MYC target genes.[4] This ultimately results in G1 cell-cycle arrest and suppression of multiple myeloma cell growth.[3]

Conclusion

JQKD82 dihydrochloride represents a promising therapeutic agent for multiple myeloma by targeting a key epigenetic regulator, KDM5A. Its unique mechanism of action, which involves the paradoxical repression of MYC target genes through the induction of H3K4me3, highlights the complex interplay between histone modifications and transcriptional regulation in cancer. Further investigation into the precise molecular details of this process and the broader selectivity profile of JQKD82 will be crucial for its clinical development. This technical guide provides a foundational understanding of JQKD82 for researchers and clinicians working on novel cancer therapies.

References

- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

JQKD82 Dihydrochloride: A Deep Dive into KDM5A Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective histone lysine demethylase (KDM) inhibitor, JQKD82 dihydrochloride, with a primary focus on its selectivity for KDM5A. JQKD82 is a cell-permeable prodrug that converts to the active metabolite KDM5-C49, potently inhibiting KDM5 enzymes.[1][2] This document details the quantitative selectivity of JQKD82, the experimental protocols used for its characterization, and its impact on the KDM5A signaling pathway.

Data Presentation: JQKD82 Selectivity Profile

In the context of cellular activity, JQKD82 effectively suppresses the growth of multiple myeloma (MM) cell lines. Notably, in MM.1S cells, JQKD82 exhibits a potent anti-proliferative effect with a reported half-maximal inhibitory concentration (IC50) of 0.42 µM.[3]

| Target | Reported Activity/Selectivity | Cellular Activity (MM.1S cells) |

| KDM5A | Selective inhibitor | IC50 = 0.42 µM[3] |

| KDM5 Family | Selective inhibitor over other KDM families | - |

| Other KDMs (e.g., KDM3) | No significant activity reported | - |

Experimental Protocols

The characterization of JQKD82's selectivity and cellular activity involves sophisticated biochemical and cell-based assays. The following are detailed methodologies representative of those used in the field for evaluating KDM inhibitors.

Biochemical Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for KDM5A Inhibition

This assay quantifies the enzymatic activity of KDM5A by detecting the demethylation of a specific histone H3 lysine 4 trimethylated (H3K4me3) substrate.

Materials:

-

Recombinant KDM5A enzyme

-

Biotinylated H3K4me3 peptide substrate

-

S-Adenosyl methionine (SAM) - cofactor

-

AlphaLISA anti-demethylated-H3K4 antibody-conjugated Acceptor beads

-

Streptavidin-conjugated Donor beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)

-

JQKD82 dihydrochloride and other test compounds

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of JQKD82 dihydrochloride in assay buffer.

-

Enzyme Reaction: a. In a 384-well plate, add KDM5A enzyme, assay buffer, and the JQKD82 dilution. b. Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and SAM. c. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: a. Stop the reaction and add a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads. b. Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate binding.

-

Data Acquisition: Read the plate using an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the KDM5A activity.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the JQKD82 concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

-

MM.1S cells or other relevant cell lines

-

JQKD82 dihydrochloride

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies: Primary antibody against KDM5A, and a suitable secondary antibody

-

SDS-PAGE and Western blot reagents and equipment

Procedure:

-

Cell Treatment: Treat cultured cells with various concentrations of JQKD82 or vehicle control for a specific duration (e.g., 2-4 hours).

-

Heat Challenge: a. Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling.

-

Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Western Blot Analysis: a. Collect the supernatant (soluble fraction) and determine the protein concentration. b. Perform SDS-PAGE and Western blotting using a primary antibody specific for KDM5A. c. Detect the protein bands using a chemiluminescence-based method.

-

Data Analysis: Quantify the band intensities. An increase in the amount of soluble KDM5A at higher temperatures in the JQKD82-treated samples compared to the vehicle control indicates target engagement and stabilization.

Mandatory Visualizations

KDM5A Signaling Pathway in Cancer

KDM5A is a critical regulator of gene expression with significant implications in cancer development and progression. It primarily functions by removing methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark generally associated with active transcription. The signaling network of KDM5A is complex, involving interactions with key oncogenic pathways.

In many cancers, KDM5A is upregulated and contributes to tumorigenesis by repressing tumor suppressor genes.[4][5] A well-documented interaction is with the MYC oncogene.[1] KDM5A cooperates with MYC to regulate the transcription of MYC target genes, promoting cell proliferation and survival.[1] Furthermore, KDM5A has been shown to be involved in pathways that regulate cell cycle progression, epithelial-mesenchymal transition (EMT), and drug resistance.[4][6][7] For instance, it can influence the expression of cell cycle inhibitors like p21 and p27.[4]

Caption: KDM5A signaling pathway in cancer.

Experimental Workflow for Assessing JQKD82 Selectivity

The evaluation of a novel inhibitor like JQKD82 follows a structured workflow, beginning with biochemical assays to determine its potency and selectivity against a panel of related enzymes. This is followed by cell-based assays to confirm target engagement and assess its functional consequences in a physiological context.

Caption: Experimental workflow for JQKD82 selectivity.

References

- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

JQKD82 Dihydrochloride: A Technical Guide to its Impact on H3K4me3 Levels and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of JQKD82 dihydrochloride, a selective inhibitor of the KDM5 family of histone demethylases. It provides a comprehensive overview of its impact on H3K4me3 levels, its paradoxical effect on MYC-driven transcription, and its potential as a therapeutic agent in multiple myeloma. This document details quantitative data, experimental protocols, and key signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: KDM5 Inhibition and H3K4me3 Modulation

JQKD82 dihydrochloride is a cell-permeable prodrug that delivers the active inhibitor, KDM5-C49, into the cell. KDM5-C49 is a potent and selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with a notable selectivity for KDM5A.[1][2] KDM5 enzymes are responsible for the demethylation of histone H3 at lysine 4 (H3K4), specifically removing di- and tri-methylation marks (H3K4me2 and H3K4me3). H3K4me3 is a key epigenetic mark predominantly found at the transcription start sites (TSS) of active genes and is associated with transcriptional activation.

By inhibiting KDM5, JQKD82 leads to a global increase in the levels of H3K4me3.[1][3] This effect is specific to H3K4me3, with no significant changes observed in other histone methylation marks such as H3K9me3, H3K27me3, or H3K4me1.[1] Paradoxically, despite the increase in the generally activating H3K4me3 mark, JQKD82 treatment results in the downregulation of a specific set of genes, most notably those driven by the oncogenic transcription factor MYC.[1][2] This leads to the suppression of proliferation and induction of cell cycle arrest in cancer cells, particularly in multiple myeloma.[1][3]

Quantitative Data on the Effects of JQKD82 Dihydrochloride

The following tables summarize the key quantitative findings from studies on JQKD82 dihydrochloride, providing a clear comparison of its effects across different experimental conditions.

Table 1: In Vitro Efficacy of JQKD82 in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Reference |

| MM.1S | 0.42 | MTT Assay | [1][2][3] |

| MOLP-8 | Not specified | MTT Assay | [1] |

| Other MM Lines | Growth suppression observed | MTT Assay | [1] |

Table 2: Effect of JQKD82 on Global Histone H3 Lysine Methylation in MM.1S Cells

| Histone Mark | JQKD82 Concentration (µM) | Treatment Duration | Change in Methylation Level | Reference |

| H3K4me3 | 0.3 | 24 hours | Increased | [1][3] |

| H3K9me3 | Not specified | Not specified | No significant change | [1] |

| H3K27me3 | Not specified | Not specified | No significant change | [1] |

| H3K4me1 | Not specified | Not specified | No significant change | [1] |

Table 3: Impact of JQKD82 on MYC Target Gene Expression in MM.1S Cells

| Treatment | Gene Set | Regulation | Method | Reference |

| 1 µM JQKD82 (48h) | MYC target genes | Downregulated | RNA-seq | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of JQKD82.

Cell Viability (MTT) Assay

This assay is used to assess the effect of JQKD82 on the proliferation of multiple myeloma cells.

-

Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of JQKD82 dihydrochloride or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Western Blotting for Histone Modifications

This technique is used to quantify the changes in global H3K4me3 levels following JQKD82 treatment.

-

Cell Lysis: Treat cells with JQKD82 for the desired time and concentration. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3. A primary antibody for total histone H3 should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative change in H3K4me3 levels normalized to total H3.[1]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is employed to map the genome-wide distribution of H3K4me3 and identify changes at specific gene promoters after JQKD82 treatment.

-

Cross-linking: Treat cells with JQKD82. Cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight. Use magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the H3K4me3 enrichment profiles between JQKD82-treated and control samples to identify differential enrichment at gene promoters.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and workflows.

References

JQKD82 Dihydrochloride: A Prodrug Approach for Potent KDM5 Inhibition via KDM5-C49

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of JQKD82 dihydrochloride, a cell-permeable prodrug that effectively delivers the potent KDM5 inhibitor, KDM5-C49. The document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry.

Introduction: Targeting KDM5 in Cancer

The lysine-specific demethylase 5 (KDM5) family of enzymes, also known as the JARID1 family, are critical epigenetic regulators that remove methyl groups from histone H3 at lysine 4 (H3K4).[1][2][3] This family comprises four members: KDM5A, KDM5B, KDM5C, and KDM5D.[4] The methylation of H3K4 is a key epigenetic mark associated with active gene transcription.[1] By demethylating H3K4, KDM5 enzymes act as transcriptional repressors of certain genes, including tumor suppressor genes.[4]

Overexpression and hyperactivity of KDM5 enzymes have been implicated in various cancers, including breast, prostate, and lung cancer, where they contribute to tumor growth, metastasis, and the development of drug resistance.[1][4] Consequently, the KDM5 family has emerged as a promising therapeutic target for cancer therapy.[1][5]

JQKD82 Dihydrochloride: A Prodrug Strategy for Enhanced Cellular Efficacy

While potent inhibitors of KDM5, such as KDM5-C49, have been developed, their clinical utility has been hampered by poor cell permeability due to the presence of a charged carboxylic acid group.[4][6] To overcome this limitation, a prodrug strategy was employed, leading to the development of JQKD82 dihydrochloride.[4][6]

JQKD82 is a phenol ester derivative of KDM5-C49.[6] This modification masks the carboxylic acid, rendering the molecule more lipophilic and enhancing its ability to cross the cell membrane. Once inside the cell, JQKD82 is hydrolyzed by intracellular esterases, releasing the active inhibitor, KDM5-C49.[4] This approach leads to a higher intracellular concentration of the active compound, resulting in more potent inhibition of KDM5 and greater anti-cancer activity.[4][6]

Mechanism of Action

The mechanism of action of JQKD82 as a prodrug of KDM5-C49 is a two-step process:

-

Cellular Uptake and Conversion: The cell-permeable JQKD82 prodrug crosses the cell membrane. Intracellular esterases then cleave the ester bond, releasing the active metabolite, KDM5-C49.

-

KDM5 Inhibition: KDM5-C49, a 2,4-pyridinedicarboxylic acid analog, acts as a competitive inhibitor of the KDM5 enzymes.[6] It chelates the essential iron (Fe(II)) ion in the active site and mimics the binding of the co-substrate α-ketoglutarate, thereby blocking the demethylase activity of the enzyme.[2][4] This inhibition leads to an increase in global H3K4 trimethylation (H3K4me3) levels.[3][4][7][8]

Quantitative Data

The enhanced cell permeability and subsequent potent KDM5 inhibition by JQKD82 have been demonstrated through various in vitro and in vivo studies.

In Vitro Potency and Cellular Accumulation

JQKD82 demonstrates significantly greater potency in suppressing the growth of cancer cells compared to its active metabolite KDM5-C49 and another prodrug ester, KDM5-C70.[4] This is attributed to its improved ability to deliver KDM5-C49 into the cells.[4]

| Compound | Cell Line | Assay Type | IC50 (μM) | Reference |

| JQKD82 | MM.1S | Growth Inhibition | 0.42 | [4] |

| KDM5-C49 | MM.1S | Growth Inhibition | > 10 | [4] |

| KDM5-C70 | MM.1S | Growth Inhibition | 3.1 | [4] |

| Treatment (10 μM for 2h in Caco2 cells) | Intracellular Compound | Concentration (Relative Units) | Reference |

| JQKD82 | JQKD82 | Higher | [4] |

| KDM5-C49 | Higher | [4] | |

| KDM5-C70 | KDM5-C70 | Lower | [4] |

| KDM5-C49 | Lower | [4] |

In Vivo Efficacy in Multiple Myeloma Models

In a disseminated mouse model of multiple myeloma using MOLP-8 cells, treatment with JQKD82 resulted in a significant reduction in tumor burden and improved overall survival.[4]

| Treatment Group | Dosage | Outcome | Reference |

| JQKD82 | 50 mg/kg, i.p., twice daily for 3 weeks | Significantly reduced tumor burden | [4] |

| Improved overall survival | [4] | ||

| Vehicle | - | Progressive tumor growth | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize JQKD82 dihydrochloride.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of JQKD82 on the viability of multiple myeloma cell lines.

-

Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of JQKD82, KDM5-C49, and KDM5-C70 in complete medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Intracellular Compound Concentration by LC-MS

This protocol is designed to measure the intracellular accumulation of JQKD82 and its conversion to KDM5-C49.

-

Cell Culture: Culture Caco2 cells to form a confluent monolayer.

-

Compound Treatment: Treat the Caco2 cell monolayers with 10 µM of JQKD82 or KDM5-C70 for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer.

-

Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant.

-

LC-MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent compounds (JQKD82, KDM5-C70) and the active metabolite (KDM5-C49).

-

-

Data Analysis: Determine the intracellular concentrations of each compound.

Western Blot for Histone Methylation

This protocol is used to assess the effect of JQKD82 on global H3K4me3 levels.

-

Cell Treatment: Treat multiple myeloma cells (e.g., MM.1S, MOLP-8) with JQKD82 (0.3 or 1 µM) or DMSO for 24 hours.

-

Histone Extraction: Harvest the cells and extract histones using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE: Separate 10-15 µg of histone extracts on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me3 (and other histone marks as needed, e.g., H3K9me3, H3K27me3) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the H3K4me3 signal to the total H3 signal.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with JQKD82 and KDM5 inhibition.

Caption: Mechanism of action of JQKD82 as a prodrug of KDM5-C49.

Caption: KDM5A-MYC signaling pathway in multiple myeloma.

Caption: Experimental workflow for the evaluation of JQKD82.

Conclusion

JQKD82 dihydrochloride represents a successful application of prodrug design to overcome the pharmacokinetic limitations of a potent epigenetic inhibitor. By facilitating the intracellular delivery of KDM5-C49, JQKD82 demonstrates superior anti-cancer efficacy in preclinical models of multiple myeloma. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers interested in targeting the KDM5 family of histone demethylases for therapeutic intervention. Further investigation into the clinical potential of JQKD82 and similar KDM5-targeted prodrugs is warranted.

References

- 1. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Demethylase KDM5B Collaborates with TFAP2C and Myc To Repress the Cell Cycle Inhibitor p21cip (CDKN1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

JQKD82 Dihydrochloride: A Technical Guide on Cell Permeability and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQKD82 dihydrochloride is a potent and selective, cell-permeable small molecule inhibitor of Lysine Demethylase 5 (KDM5) family of histone demethylases.[1][2][3][4] As a prodrug, JQKD82 is designed for enhanced cellular uptake, where it is converted to its active metabolite, KDM5-C49. This technical guide provides an in-depth overview of the cell permeability, mechanism of action, and cellular effects of JQKD82, supported by quantitative data and detailed experimental protocols. The evidence presented herein demonstrates JQKD82's ability to penetrate cell membranes, engage its intracellular target, and elicit a robust biological response in cancer cells, particularly in multiple myeloma.

Evidence of Cell Permeability

The cell permeability of JQKD82 is substantiated by its potent activity in cell-based assays and its demonstrated efficacy in preclinical in vivo models. The compound effectively suppresses the growth of various multiple myeloma cell lines and primary patient samples, indicating its ability to cross the cell membrane and reach its intracellular target, KDM5A.

In Vitro Cellular Activity

JQKD82 demonstrates potent anti-proliferative activity against a panel of multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay after a 5-day treatment, are summarized in the table below. The low micromolar to sub-micromolar IC50 values are strong indicators of efficient cell penetration and target engagement.

| Cell Line | IC50 (µM) |

| MM.1S | 0.42[2][4] |

| MOLP-8 | ~0.5 (estimated from graphical data) |

| OPM2 | ~0.8 (estimated from graphical data) |

| RPMI-8226 | ~1.0 (estimated from graphical data) |

| U266 | >10 |

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies in mice further corroborate the cell permeability and bioavailability of JQKD82. Following intraperitoneal (i.p.) administration, the active component, KDM5-C49, is readily detected in the serum.

| Parameter | Value |

| Dose | 50 mg/kg (i.p.) |

| Active Component | KDM5-C49 |

| Half-life (t½) | 6 hours[1] |

| Maximum Concentration (Cmax) | 330 µM[1] |

In vivo efficacy studies using a disseminated multiple myeloma mouse model demonstrated that JQKD82 treatment significantly reduces tumor burden, providing further evidence of its ability to reach target tissues and exert its anti-cancer effects.[1][4]

Mechanism of Action

JQKD82 exerts its biological effects through the selective inhibition of KDM5A, a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4). The inhibition of KDM5A leads to a global increase in the trimethylation of H3K4 (H3K4me3), an epigenetic mark associated with active gene transcription. Paradoxically, this increase in H3K4me3 results in the downregulation of MYC-driven transcriptional output, a key oncogenic driver in multiple myeloma.[1][2][3]

The proposed mechanism involves the hypermethylation of H3K4me3 at the promoters of MYC target genes, which may create a barrier to the transcriptional machinery, thereby inhibiting gene expression.[1]

Caption: Signaling pathway of JQKD82 dihydrochloride in multiple myeloma cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol was used to determine the IC50 values of JQKD82 in multiple myeloma cell lines.[1][2]

-

Cell Plating: Seed multiple myeloma cells in 96-well plates at an appropriate density (e.g., 1x10^4 to 5x10^4 cells/well) in a final volume of 100 µL of culture medium.

-

Compound Treatment: Add JQKD82 at various concentrations (e.g., 0.1 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 5 days in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Caption: Experimental workflow for the MTT cell viability assay.

In Vivo Efficacy Study

This protocol outlines the general procedure for assessing the in vivo anti-tumor activity of JQKD82 in a mouse xenograft model of multiple myeloma.[1][4]

-

Cell Inoculation: Intravenously inject MOLP-8 cells engineered to express luciferase (MOLP-8-Luc) into immunodeficient mice (e.g., NSG mice).

-

Tumor Engraftment Monitoring: Monitor tumor engraftment and growth via bioluminescence imaging (BLI).

-

Randomization and Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer JQKD82 (e.g., 50-75 mg/kg) or vehicle via intraperitoneal injection, typically twice daily.

-

Monitoring: Monitor tumor burden using BLI throughout the study. Monitor animal health and body weight.

-

Endpoint: Continue treatment for a predefined period (e.g., 3 weeks) or until a humane endpoint is reached.

-

Pharmacodynamic Analysis: In a satellite group of animals, collect tumors after a shorter treatment period (e.g., 7 days) for immunohistochemical (IHC) analysis of biomarkers such as H3K4me3 and MYC.

Caption: Workflow for the in vivo efficacy study of JQKD82.

Conclusion

JQKD82 dihydrochloride is a valuable research tool and a promising therapeutic candidate that exhibits excellent cell permeability. This is evidenced by its potent cellular activity and in vivo efficacy. Its well-defined mechanism of action, involving the targeted inhibition of KDM5A and the subsequent modulation of the MYC transcriptional program, provides a strong rationale for its further development in the treatment of multiple myeloma and potentially other malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound.

References

JQKD82 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JQKD82 dihydrochloride, a selective inhibitor of lysine demethylase 5 (KDM5). JQKD82 dihydrochloride is a cell-permeable compound that has shown significant promise in preclinical studies for the treatment of multiple myeloma. This document details its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

JQKD82 dihydrochloride, also known as JADA82 or PCK82 dihydrochloride, is a prodrug that delivers the active binding molecule, KDM5-C49, to potently inhibit KDM5 function.[1] The chemical and physical properties of JQKD82 dihydrochloride are summarized in the table below.

| Property | Value | Reference |

| Synonyms | JADA82 dihydrochloride; PCK82 dihydrochloride | [1] |

| Chemical Name | 2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride | [2][3] |

| Molecular Formula | C₂₇H₄₂Cl₂N₄O₅ | [3][4] |

| Molecular Weight | 573.56 g/mol | [2][3] |

| CAS Number | 2863635-05-4 | [4][5] |

| Purity | ≥98% (HPLC) | [2][5] |

| Solubility | Soluble to 50 mM in DMSO | [5] |

| SMILES | O=C(C1=CC(CNCC(N(CCN(C)C)CC)=O)=NC=C1)OC2=CC=C(C=C2OC(C)C)OC(C)C.Cl.Cl | [1] |

| InChI Key | LDSXMHKWRLCTDV-UHFFFAOYSA-N | [3] |

Mechanism of Action

JQKD82 is a cell-permeable and selective inhibitor of the lysine demethylase 5 (KDM5) family of enzymes, with selectivity for the KDM5A isoform.[2][5] KDM5A is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[5]

In multiple myeloma, KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex and cooperates with the oncogene MYC to control the expression of MYC-target genes. The mechanism of action of JQKD82 involves the following key steps:

-

Inhibition of KDM5A: JQKD82, as a prodrug, is converted to its active metabolite KDM5-C49 intracellularly. KDM5-C49 then inhibits the demethylase activity of KDM5A.

-

Increase in H3K4me3: Inhibition of KDM5A leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[6]

-

Inhibition of MYC-driven Transcription: Paradoxically, the resulting hypermethylation of H3K4me3 inhibits the downstream MYC-driven transcriptional output.[1][5] This is proposed to occur through the anchoring of the general transcription factor TFIID via its TAF3 subunit to the hypermethylated histones. This may create a barrier to the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH and P-TEFb, which is essential for transcriptional elongation. This ultimately dampens the expression of MYC target genes that are crucial for the growth and survival of multiple myeloma cells.

In Vitro and In Vivo Activity

JQKD82 has demonstrated potent anti-proliferative activity in multiple myeloma cell lines. It inhibits the growth of MM.1S cells in a dose- and time-dependent manner, with a reported IC₅₀ value of 0.42 µM.[6] Furthermore, treatment with JQKD82 induces G1 cell-cycle arrest in multiple myeloma cells.[6]

In vivo studies using a disseminated tumor model in NSG mice have shown that JQKD82 significantly reduces tumor burden and improves overall survival.[7] Treatment with JQKD82 in these models also leads to an increase in H3K4me3 levels and a reduction in MYC immuno-staining in tumor tissues, confirming its on-target activity.[6]

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | MM.1S | 0.42 µM | [2][6] |

| In vivo dosage | MOLP-8 xenograft | 50-75 mg/kg, i.p., twice daily | [6] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of JQKD82 on the viability of multiple myeloma cell lines.

-

Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: Add various concentrations of JQKD82 (e.g., 0.1-10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 5 days) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Model

This protocol outlines a general workflow for evaluating the efficacy of JQKD82 in a disseminated multiple myeloma mouse model.

-

Cell Line Preparation: Engineer a multiple myeloma cell line (e.g., MOLP-8) to express luciferase (TurboGFP-Luc) for in vivo imaging.

-

Animal Model: Use immunodeficient mice, such as NSG mice.

-

Tumor Cell Inoculation: Intravenously inject the luciferase-expressing multiple myeloma cells into the mice.

-

Tumor Engraftment Monitoring: Monitor tumor engraftment and growth non-invasively using bioluminescence imaging (BLI).

-

Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer JQKD82 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice a day for a specified period (e.g., 3 weeks).[8]

-

Efficacy Evaluation: Monitor tumor burden throughout the study using BLI. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for H3K4me3 and MYC).

-

Survival Analysis: Monitor the survival of the mice in each group.

Conclusion

JQKD82 dihydrochloride is a potent and selective KDM5 inhibitor with a well-defined mechanism of action that leads to the suppression of MYC-driven transcription in multiple myeloma. Its efficacy in both in vitro and in vivo models highlights its potential as a therapeutic agent for this malignancy. The information and protocols provided in this guide are intended to support further research and development of JQKD82 and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JQKD82 Dihydrochloride in MM.1S Cells

These application notes provide a detailed protocol for the in vitro use of JQKD82 dihydrochloride, a selective KDM5 inhibitor, with the human multiple myeloma cell line MM.1S.

Introduction

JQKD82 dihydrochloride is a cell-permeable prodrug that delivers the active KDM5 inhibitor, KDM5-C49, into cells.[1] It selectively inhibits the KDM5 family of histone demethylases, leading to an increase in global histone H3 lysine 4 trimethylation (H3K4me3).[2][3] Paradoxically, this increase in the "activating" H3K4me3 mark results in the suppression of MYC-driven transcriptional output, which is crucial for the proliferation of multiple myeloma cells.[1][4] In MM.1S cells, JQKD82 has been shown to inhibit growth, induce cell cycle arrest, and promote apoptosis.[3][4]

Mechanism of Action

JQKD82 acts as a potent and selective inhibitor of KDM5 histone demethylases.[2][3] The proposed mechanism involves the intracellular conversion of the JQKD82 prodrug to its active metabolite, KDM5-C49.[1][4] This active compound blocks the demethylase activity of KDM5A, which normally removes the methyl group from H3K4me3.[4] The resulting hypermethylation of H3K4me3 is thought to anchor the TFIID complex via TAF3 binding, creating a barrier to RNA Polymerase II (RNAPII) phosphorylation and elongation at MYC target gene promoters.[4] This ultimately leads to a downregulation of MYC target gene transcription and subsequent anti-myeloma effects.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the effects of JQKD82 dihydrochloride on MM.1S cells.

| Parameter | Value | Cell Line | Experimental Conditions | Reference |

| IC50 | 0.42 µM | MM.1S | 5 days of culture, MTT assay | [1][4] |

| Cell Growth Inhibition | Dose- and time-dependent | MM.1S | 0.1-10 µM, 1-5 days, MTT assay | [3][4] |

| H3K4me3 Increase | Observed at 0.3 µM | MM.1S | 24 hours of treatment | [3][5] |

| Cell Cycle Arrest | G1 phase arrest | MM.1S | 1 µM for 48 hours | [3][4] |

| Apoptosis Induction | Time-dependent increase | MM.1S | 1 µM for 48-96 hours | [4] |

Experimental Protocols

Preparation of JQKD82 Dihydrochloride Stock Solution

-

Reagent: JQKD82 dihydrochloride (M.Wt: 573.56 g/mol )

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 5.74 mg of JQKD82 dihydrochloride in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

MM.1S Cell Culture

-

Cell Line: MM.1S (human multiple myeloma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Split the cells every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the IC50 of JQKD82 dihydrochloride.

-

Materials:

-

MM.1S cells

-

JQKD82 dihydrochloride stock solution

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of JQKD82 dihydrochloride in culture medium.

-

Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a DMSO vehicle control.

-

Incubate the plate for 5 days.[4]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Cell Cycle Analysis

-

Materials:

-

MM.1S cells

-

JQKD82 dihydrochloride

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed MM.1S cells in 6-well plates at a density of 0.5 x 10^6 cells/well.

-

Treat the cells with 1 µM JQKD82 dihydrochloride or DMSO vehicle control for 48 hours.[3][4]

-

Harvest the cells by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay (Annexin V Staining)

-

Materials:

-

MM.1S cells

-

JQKD82 dihydrochloride

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed MM.1S cells in 6-well plates.

-

Treat the cells with 1 µM JQKD82 dihydrochloride or DMSO vehicle control for 48, 72, and 96 hours.[4]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Safety Precautions

JQKD82 dihydrochloride is for research use only. Standard laboratory safety procedures should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JQKD-82 (PCK-82) | KDM5 inhibitor | 2410512-38-6 | PCK82; JADA82 | InvivoChem [invivochem.com]

Application Notes and Protocols for JQKD82 Dihydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQKD82 dihydrochloride is a cell-permeable, selective inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes.[1][2][3][4] As a prodrug, JQKD82 delivers the active binding molecule, KDM5-C49, which potently blocks KDM5 function within the cell.[2] This inhibition leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][4] Paradoxically, in the context of multiple myeloma, this increase in H3K4me3 leads to a downregulation of MYC target genes and subsequent suppression of cancer cell growth, making JQKD82 a compound of significant interest for cancer research, particularly in hematological malignancies.[1][2][5]

These application notes provide detailed protocols for utilizing JQKD82 dihydrochloride in various cell culture experiments to assess its biological activity.

Mechanism of Action Signaling Pathway

JQKD82 acts by inhibiting KDM5A, which is often found in complex with the positive transcription elongation factor b (P-TEFb). This complex is crucial for the transcription of MYC target genes. By inhibiting KDM5A, JQKD82 causes hypermethylation of H3K4, which in turn anchors the TFIID complex via TAF3. This creates a barrier to productive RNAPII phosphorylation by TFIIH (CDK7) and P-TEFb (CDK9), dampening transcriptional elongation and ultimately reducing the expression of MYC target genes.[1]

Caption: Mechanism of JQKD82 action on MYC-driven transcription.

Quantitative Data Summary

The following tables summarize the in vitro activity of JQKD82 dihydrochloride in various multiple myeloma cell lines.

| Cell Line | IC50 (µM) | Assay Duration | Reference |

| MM.1S | 0.42 | 5 days | [2][4] |

| U266 | Data not specified | 5 days | [1] |

| OPM-1 | Data not specified | 5 days | [1] |

| NCI-H929 | Data not specified | 5 days | [1] |

| KMS-11 | Data not specified | 5 days | [1] |

| MOLP-8 | Data not specified | Not specified | [4] |

| Experiment | Cell Line(s) | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| Cell Viability | MM.1S, U266, OPM-1, NCI-H929, KMS-11 | 0.1 - 10 | 5 days | Dose-dependent growth inhibition | [1][4] |

| Cell Cycle Arrest | MM.1S, MOLP-8 | 1 | 48 hours | G1 phase arrest | [4] |

| Apoptosis Induction | MM.1S, MOLP-8 | 1 | 48 - 96 hours | Increased apoptosis | [1] |

| H3K4me3 Increase | MM.1S, MOLP-8 | 0.3 - 1 | 24 hours | Increased global H3K4me3 levels | [1][4] |

Experimental Protocols

Stock Solution Preparation

JQKD82 dihydrochloride is soluble in DMSO, water, and ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.

-

Reconstitution: Dissolve JQKD82 dihydrochloride in sterile DMSO to create a 10 mM stock solution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][7]

Cell Viability Assay (MTT-based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of JQKD82 dihydrochloride.

Caption: Workflow for MTT-based cell viability assay.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

JQKD82 dihydrochloride stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

After 24 hours, prepare serial dilutions of JQKD82 dihydrochloride in complete culture medium.

-

Add 100 µL of the diluted JQKD82 solutions to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.

-

Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of JQKD82 on the cell cycle distribution.

Caption: Workflow for cell cycle analysis using propidium iodide.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)

-

Complete culture medium

-

JQKD82 dihydrochloride stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach or reach a suitable density.

-

Treat the cells with 1 µM JQKD82 dihydrochloride or a vehicle control (DMSO) for 48 hours.[4]

-

Harvest the cells by centrifugation, wash with cold PBS, and resuspend the cell pellet.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

-

Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for detecting apoptosis induced by JQKD82.

Caption: Workflow for apoptosis detection using Annexin V and PI.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)

-

Complete culture medium

-

JQKD82 dihydrochloride stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates.

-

Treat the cells with 1 µM JQKD82 dihydrochloride or a vehicle control (DMSO) for 48 to 96 hours.[1]

-

Harvest both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of H3K4me3

This protocol is for detecting the increase in H3K4me3 levels following JQKD82 treatment.

Caption: Workflow for Western blot analysis of H3K4me3.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)

-

Complete culture medium

-

JQKD82 dihydrochloride stock solution (10 mM in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-

Seed cells and treat with 0.3 µM or 1 µM JQKD82 dihydrochloride or a vehicle control (DMSO) for 24 hours.[1][4]

-

Harvest and lyse the cells in an appropriate lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me3 and Histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Densitometry can be used to quantify the changes in H3K4me3 levels relative to the total H3 loading control.[1]

References

- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. JQKD-82 (PCK-82) | KDM5 inhibitor | 2410512-38-6 | PCK82; JADA82 | InvivoChem [invivochem.com]

Application Note and Protocol: Preparation of JQKD82 Dihydrochloride Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

JQKD82 dihydrochloride is a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5).[1] It is a valuable tool for research in areas such as multiple myeloma, where it has been shown to increase H3K4me3 levels and suppress tumor growth.[1] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a JQKD82 dihydrochloride stock solution in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

For ease of reference, the key quantitative data for JQKD82 dihydrochloride are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 573.56 g/mol | [1][2] |

| Formula | C₂₇H₄₀N₄O₅·2HCl | [1] |

| Solubility in DMSO | Up to 50 mM | [1] |

| Recommended Storage Temperature (Powder) | -20°C | [1][3] |

| Recommended Storage Temperature (Stock Solution) | -20°C for short-term (1 month), -80°C for long-term (6 months) | [4][5] |

| Purity | ≥98% | [1] |

Experimental Protocol

This protocol details the materials required and the step-by-step procedure for preparing a stock solution of JQKD82 dihydrochloride in DMSO.

1. Materials

-

JQKD82 dihydrochloride powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Safety Precautions

-

Always handle JQKD82 dihydrochloride in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.

3. Stock Solution Preparation (Example for 10 mM Stock)

This protocol provides an example for preparing a 10 mM stock solution. The volumes can be adjusted as needed based on the desired concentration and volume.

-

Step 1: Equilibrate JQKD82 Dihydrochloride to Room Temperature

-

Before opening, allow the vial of JQKD82 dihydrochloride powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

-

Step 2: Weigh the JQKD82 Dihydrochloride Powder

-

On a calibrated analytical balance, carefully weigh the desired amount of JQKD82 dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.74 mg of the compound (see calculation below).

-

Calculation:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.01 mol/L x 573.56 g/mol = 0.00574 g = 5.74 mg

-

-

-

Step 3: Dissolve in DMSO

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed JQKD82 dihydrochloride. For the example above, add 1 mL of DMSO.

-

Cap the vial tightly.

-

-

Step 4: Ensure Complete Dissolution

-

Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution.[4]

-

Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

-

-

Step 5: Aliquot and Store

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6][7]

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[4][5] For long-term storage (up to 6 months), store at -80°C.[4][5]

-

Signaling Pathway and Workflow Diagrams

JQKD82 Mechanism of Action

Caption: Mechanism of JQKD82 in inhibiting KDM5, leading to increased H3K4me3 and suppression of MYC-driven transcription.

Experimental Workflow for Stock Solution Preparation

Caption: Step-by-step workflow for the preparation of JQKD82 dihydrochloride stock solution.

References

- 1. bio-techne.com [bio-techne.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JQKD-82 (PCK-82) | KDM5 inhibitor | 2410512-38-6 | PCK82; JADA82 | InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JQKD82 Dihydrochloride in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQKD82 dihydrochloride is a cell-permeable, selective inhibitor of Lysine-Specific Demethylase 5A (KDM5A), a histone demethylase that plays a crucial role in transcriptional regulation.[1][2] As a prodrug, JQKD82 is converted to its active metabolite, KDM5-C49, within the cell.[1] KDM5A inhibition by JQKD82 leads to an increase in global H3K4me3 levels and has been shown to paradoxically inhibit downstream MYC-driven transcriptional output.[2][3] While the primary effect of JQKD82 in cancer cells, particularly in multiple myeloma, is the induction of cell-cycle arrest, a modest induction of apoptosis has also been observed at later time points.[1] These application notes provide detailed protocols for assessing the apoptotic effects of JQKD82 dihydrochloride in cancer cell lines.

Data Presentation

The following table summarizes the observed effects of JQKD82 dihydrochloride on apoptosis in multiple myeloma cell lines. It is important to note that the primary response to JQKD82 in these cells is cell-cycle arrest, with apoptosis being a secondary and more modest effect.[1]

| Cell Line | Concentration (μM) | Treatment Duration (hours) | Assay | Observed Effect | Reference |

| MM.1S | 1 | 48 - 96 | Annexin V/PI Staining | Modest increase in apoptosis observed after 72 hours. | [1] |

| MOLP-8 | 1 | 48 - 96 | Annexin V/PI Staining | Modest increase in apoptosis observed after 72 hours. | [1] |

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of early and late apoptotic cells following treatment with JQKD82 dihydrochloride.

Materials:

-

JQKD82 dihydrochloride

-

Cancer cell line of interest (e.g., MM.1S, MOLP-8)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period. For suspension cells like MM.1S and MOLP-8, a starting density of 2-5 x 10^5 cells/mL is recommended. For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvest.

-

JQKD82 Treatment: The following day, treat the cells with the desired concentration of JQKD82 dihydrochloride (e.g., 1 µM). Include a vehicle-treated control (e.g., DMSO). Incubate the cells for the desired durations (e.g., 48, 72, and 96 hours).

-

Cell Harvesting:

-

Suspension cells: Transfer the cell suspension to centrifuge tubes.

-

Adherent cells: Gently aspirate the culture medium and wash the cells once with PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells in a centrifuge tube.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Gating Strategy:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

JQKD82 dihydrochloride

-

Cancer cell line of interest

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well white-walled plate in a final volume of 100 µL of culture medium.

-

JQKD82 Treatment: Treat cells with a range of JQKD82 dihydrochloride concentrations for 24, 48, or 72 hours. Include a vehicle control.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activity Measurement:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3.

Materials:

-

JQKD82 dihydrochloride

-

Cancer cell line of interest

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with JQKD82 dihydrochloride for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. β-actin should be used as a loading control.

Visualization

Signaling Pathway of JQKD82-Induced Apoptosis

Caption: JQKD82 inhibits KDM5A, leading to increased H3K4me3 and altered gene expression, including modest apoptosis induction.

Experimental Workflow for Apoptosis Assays

Caption: Workflow for assessing apoptosis in cancer cells treated with JQKD82 dihydrochloride.

References

Application Notes and Protocols: Western Blot for H3K4me3 Following JQKD82 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction